Cas no 79418-41-0 (3-Amino-7-hydroxy-2H-chromen-2-one)

3-Amino-7-hydroxy-2H-chromen-2-one is a heterocyclic organic compound belonging to the coumarin derivative family. It features both amino and hydroxyl functional groups, which enhance its reactivity and utility in synthetic chemistry. This compound serves as a versatile intermediate in the synthesis of fluorescent dyes, pharmaceuticals, and bioactive molecules due to its strong electron-donating properties and photostability. Its structural framework allows for further functionalization, making it valuable for designing advanced materials and drug candidates. The presence of the hydroxyl group improves solubility in polar solvents, facilitating its use in aqueous reaction systems. Its well-defined chemical properties ensure consistent performance in research and industrial applications.
3-Amino-7-hydroxy-2H-chromen-2-one structure
79418-41-0 structure
Product name:3-Amino-7-hydroxy-2H-chromen-2-one
CAS No:79418-41-0
MF:C9H7NO3
Molecular Weight:177.156782388687
MDL:MFCD19441226
CID:1005099
PubChem ID:57345854

3-Amino-7-hydroxy-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 3-Amino-7-hydroxy-2H-chromen-2-one
    • 3-amino-7-hydroxychromen-2-one
    • 3-Amino-7-hydroxycoumarin
    • 3-Amino-7-hydroxycoumarin [3-Aminoumbelliferone]
    • 3-amino-7-hydroxy-2H-1-benzopyran-2-one
    • AK-48511
    • ANW-48158
    • BR-48511
    • CTK8B5262
    • FT-0660500
    • KB-234675
    • RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • 3-amino-7-hydroxy-chromen-2-one
    • FCH1133669
    • ST2404894
    • AX8211957
    • W8495
    • 10.14272/RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • doi:10.14272/RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • 3-Amino-7-hydroxy-2H-1-benzopyran-2-one (ACI)
    • Umbelliferone, 3-amino- (6CI)
    • SCHEMBL1607902
    • DTXSID30720986
    • AKOS015919521
    • A23172
    • 79418-41-0
    • AS-61699
    • FT-0688562
    • O10941
    • MFCD19441226
    • DB-026996
    • MDL: MFCD19441226
    • インチ: 1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2
    • InChIKey: RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • SMILES: O=C1C(N)=CC2C(=CC(=CC=2)O)O1

計算された属性

  • 精确分子量: 177.042593085g/mol
  • 同位素质量: 177.042593085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 72.6

じっけんとくせい

  • 密度みつど: 1.463±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: >260 ºC
  • Solubility: 微溶性(4.6 g/l)(25ºC)、

3-Amino-7-hydroxy-2H-chromen-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043730-100mg
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0 98%
100mg
¥2240.00 2024-07-28
Fluorochem
092515-1g
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
1g
£382.00 2022-03-01
abcr
AB484968-250 mg
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0
250MG
€965.90 2023-04-20
Alichem
A449042503-10g
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
10g
$1750.35 2023-09-01
Cooke Chemical
BD8869431-100mg
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95+%
100mg
RMB 4489.60 2025-02-21
Chemenu
CM126124-100mg
3-amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
100mg
$74 2024-07-23
Alichem
A449042503-5g
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
5g
$1133.22 2023-09-01
TRC
A294030-100mg
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0
100mg
$ 415.00 2022-06-08
Chemenu
CM126124-5g
3-amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
5g
$935 2021-08-05
Chemenu
CM126124-10g
3-amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
10g
$1403 2021-08-05

3-Amino-7-hydroxy-2H-chromen-2-one 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6
Reference
A Highly Sensitive Fluorescence Probe for Fast Thiol-Quantification Assay of Glutathione Reductase
Yi, Long; Li, Heyang; Sun, Lu; Liu, Liangliang; Zhang, Caihong; et al, Angewandte Chemie, 2009, 48(22), 4034-4037

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  8 h, reflux
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6, 0 °C
Reference
A colorimetric and "turn-on" fluorescent chemosensor for Zn(II) based on coumarin Shiff-base derivative
Li, He-yang; Gao, Shuang; Xi, Zhen, Inorganic Chemistry Communications, 2009, 12(4), 300-303

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1-Methylpiperazine ,  Ammonium chloride Solvents: Acetone ,  Water ;  9 h, reflux
Reference
Synthesis of 3-aminochromenes: the Zincke reaction revisited
Costa, Marta ; Rodrigues, Ana I.; Proenca, Fernanda, Tetrahedron, 2014, 70(33), 4869-4875

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6
Reference
Highly efficient catalytic performance on CuAAC reaction by polymer-like supramolecular self-assemblies-Cu(I) in aqueous solution
Deng, Bin ; Yang, Jing ; Guo, Mengbi ; Yang, Rui, Applied Organometallic Chemistry, 2022, 36(6),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ;  reflux
Reference
Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors
Hng, Yue; Lin, Mei-Hsiang; Lin, Tzung-Sheng; Liu, I-Chen; Lin, I-Chun; et al, Bioorganic Chemistry, 2020, 96,

Synthetic Circuit 6

Reaction Conditions
Reference
Discovery two potent and new inhibitors of 15-lipoxygenase: (E)-3-((3,4-dihydroxybenzylidene) amino)-7-hydroxy-2H-chromen-2-one and (E)-O-(4-(((7-hydroxy-2-oxo-2H-chromen-3-yl) imino)methine) phenyl)dimethylcarbamothioate
Nunez, Carolina; Morales, Nicole; Garcia-Beltran, Olimpo; Mascayano, Carolina; Fierro, Angelica, Medicinal Chemistry Research, 2017, 26(11), 2707-2717

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  1 atm, cooled
Reference
Defining a minimum pharmacophore for simocyclinone D8 disruption of DNA gyrase binding to DNA
Gaskell, Lauren M.; Nguyen, Thuy; Ellis, Keith C., Medicinal Chemistry Research, 2014, 23(8), 3632-3643

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  150 min, reflux
1.2 Reagents: Water ;  pH 4.5, 0 °C
Reference
Mild and highly efficient deacetylation of acetamido and acetoxy coumarins: A convenient and expeditious synthesis of substituted 3-aminocoumarins
Krajnakova, Jana; Joniak, Jakub; Putala, Martin ; Gorova, Renata; Jurdakova, Helena; et al, Synthetic Communications, 2021, 51(21), 3277-3291

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6
Reference
A novel highly selective colorimetric sensor for Ni(II) ion using coumarin derivatives
Jiang, Jinqiang; Gou, Chao; Luo, Jing; Yi, Chenglin; Liu, Xiaoya, Inorganic Chemistry Communications, 2012, 15, 12-15

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ;  1 h, reflux
Reference
Synthesis and properties of Cu2+ fluorescence probe based on coumarin-imine
Wang, Jianhong; Guo, Xinling; Zhao, Huijun; Luo, Zhaoyang; Hou, Xufeng; et al, Huaxue Yanjiu, 2014, 25(4), 345-348

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6, cooled
Reference
Synthesis of coumarin-Schiff base compounds and metal ion recognition performances of the products
Wang, Ling-yun; Ye, De-cheng; Cao, De-rong, Huanan Ligong Daxue Xuebao, 2012, 40(5), 46-51

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, rt → reflux; reflux → rt
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  1 h, 0 °C → reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 5, 0 °C
Reference
"Turn-on" fluorescence probe integrated polymer nanoparticles for sensing biological thiol molecules
Ang, Chung Yen; Tan, Si Yu; Lu, Yunpeng; Bai, Linyi; Li, Menghuan; et al, Scientific Reports, 2014, 4,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  reflux
Reference
Novel synthesis and cytotoxic activity of some chromeno[3,4-b]pyrrol-4(3H)-ones
Soman, S. S.; Thaker, T. H.; Rajput, R. A., Chemistry of Heterocyclic Compounds (New York, 2011, 46(12), 1514-1519

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Sodium acetate ,  Hydrochloric acid Solvents: Ethanol
Reference
Orchestration of dual cyclization processes and dual quenching mechanisms for enhanced selectivity and drastic fluorescence turn-on detection of cysteine
Tong, Hongjuan; Zhao, Jianhong; Li, Xiangmin; Zhang, Yajun; Ma, Shengnan; et al, Chemical Communications (Cambridge, 2017, 53(25), 3583-3586

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Acetic acid ,  Acetic anhydride ,  Hydrogen iodide Solvents: Water ;  5 h, 110 °C
Reference
Tyrosine-like condensed derivatives as tyrosinase inhibitors
Matos, Maria Joao; Santana, Lourdes; Uriarte, Eugenio; Serra, Silvia; Corda, Marcella; et al, Journal of Pharmacy and Pharmacology, 2012, 64(5), 742-746

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  reflux
Reference
Coumarin-based fluorescent probe for the detection of glutathione and nitroreductase
Tian, Xue ; Kumawat, Lokesh K.; Bull, Steven D. ; Elmes, Robert B. P. ; Wu, Luling; et al, Tetrahedron, 2021, 82,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Coumarin derivatives containing Schiff base and ester mesogenic core: Synthesis, mesomorphic behaviour and DFT calculations
Katariya, Kanubhai D.; Soni, Rina ; Nakum, Kiran J.; Soman, Shubhangi S. ; Hagaar, Mohamed, Journal of Molecular Structure, 2022, 1262,

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid Solvents: Chloroform ;  3 h, rt
Reference
Hydrolysis-free synthesis of 3-aminocoumarins
Kudale, Amit A.; Kendall, Jamie; Warford, C. Chad; Wilkins, Natasha D.; Bodwell, Graham J., Tetrahedron Letters, 2007, 48(29), 5077-5080

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Synthesis and mesomorphic properties of coumarin derivatives with chalcone and imine linkages
Durgapal, Sunil Dutt; Soni, Rina; Soman, Shubhangi S.; Prajapati, A. K., Journal of Molecular Liquids, 2020, 297,

3-Amino-7-hydroxy-2H-chromen-2-one Raw materials

3-Amino-7-hydroxy-2H-chromen-2-one Preparation Products

3-Amino-7-hydroxy-2H-chromen-2-one 関連文献

3-Amino-7-hydroxy-2H-chromen-2-oneに関する追加情報

3-Amino-7-Hydroxy-2H-Chromen-2-One: A Comprehensive Overview

3-Amino-7-hydroxy-2H-chromen-2-one, also known by its CAS number CAS 79418-41-0, is a biologically active compound that has garnered significant attention in recent years due to its diverse applications in the fields of pharmacology, food science, and cosmetics. This compound, with its unique chemical structure, exhibits a range of functional properties that make it a valuable component in various industries.

The molecular structure of 3-amino-7-hydroxy-2H-chromen-2-one consists of a chromone skeleton, which is a benzopyran derivative. The presence of an amino group at position 3 and a hydroxyl group at position 7 imparts distinctive chemical and biological characteristics to the molecule. Recent studies have highlighted its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, making it a promising candidate for drug development.

In the realm of pharmacology, 3-amino-7-hydroxy-2H-chromen-2-one has shown remarkable activity in preclinical models. Research published in 2023 demonstrated its ability to modulate key cellular pathways involved in neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier and interact with amyloid-beta plaques has positioned it as a potential therapeutic agent for neurodegenerative conditions.

Beyond its pharmacological applications, CAS 79418-41-0 has also found utility in the food industry. Its natural occurrence in certain plant species and its ability to act as a natural food preservative have made it an attractive alternative to synthetic additives. Studies have shown that it can effectively inhibit lipid oxidation and microbial growth, thereby extending the shelf life of food products without compromising their sensory qualities.

In the cosmetics sector, 3-amino-7-hydroxy-2H-chromen-2-one has been lauded for its skin-friendly properties. Its role as an antioxidant makes it ideal for antiaging formulations, where it helps combat oxidative stress and reduces the appearance of wrinkles. Recent advancements in nanotechnology have enabled the encapsulation of this compound into lipid nanoparticles, enhancing its bioavailability and efficacy when applied topically.

The synthesis and characterization of CAS 79418-41-0 have been extensively studied, with researchers exploring various methods to optimize its production. Green chemistry approaches, including enzymatic catalysis and microwave-assisted synthesis, have been employed to enhance yield and reduce environmental impact. These methods not only improve the scalability of production but also align with current sustainability trends in the chemical industry.

From a regulatory standpoint, 3-amino-7-hydroxy-2H-chromen-2-one has been classified as a Generally Recognized As Safe (GRAS) substance by regulatory bodies in several countries. This designation underscores its safety profile when used within recommended limits in food and cosmetic products. However, ongoing research continues to monitor its long-term effects to ensure consumer safety.

In conclusion, CAS 79418-41-0, or 3-amino-7-hydroxy-chromen-one, stands as a versatile compound with multifaceted applications across various industries. Its biological activity, coupled with advancements in synthesis and delivery systems, positions it as a key player in future innovations within pharmacology, food science, and cosmetics.

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Amadis Chemical Company Limited
(CAS:79418-41-0)3-Amino-7-hydroxy-2H-chromen-2-one
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Purity:99%
はかる:250mg
Price ($):249.0